molecular formula C26H25N5O3S B11984778 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11984778
M. Wt: 487.6 g/mol
InChI Key: PTXBOOXVCCQQRG-JVWAILMASA-N
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Description

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate molecular structure, which includes a triazole ring, a sulfanyl group, and a hydrazide moiety

Preparation Methods

The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process. The initial step often includes the formation of the hydrazide precursor, followed by the introduction of the triazole ring through cyclization reactions. The final step involves the condensation of the hydrazide with the aldehyde to form the desired compound. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis .

Chemical Reactions Analysis

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield corresponding amines .

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets. In materials science, it is investigated for its electronic properties, making it a candidate for use in organic semiconductors and optoelectronic devices. Additionally, its unique structure allows for the study of various chemical interactions and mechanisms, contributing to a deeper understanding of molecular chemistry .

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are believed to play a significant role in its biological activity, potentially interacting with enzymes and proteins to inhibit their function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

When compared to similar compounds, N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide stands out due to its unique combination of functional groups. Similar compounds include N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea and N-(3,4-dimethylphenyl)-N-[(E)-(4-ethoxyphenyl)methylidene]amine. These compounds share some structural similarities but differ in their specific functional groups and resulting chemical properties.

Properties

Molecular Formula

C26H25N5O3S

Molecular Weight

487.6 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H25N5O3S/c1-18-9-12-21(13-10-18)31-25(20-7-5-4-6-8-20)29-30-26(31)35-17-24(32)28-27-16-19-11-14-22(33-2)23(15-19)34-3/h4-16H,17H2,1-3H3,(H,28,32)/b27-16+

InChI Key

PTXBOOXVCCQQRG-JVWAILMASA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4

Origin of Product

United States

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